![molecular formula C10H17N3 B1484974 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 2097965-85-8](/img/structure/B1484974.png)
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine
Vue d'ensemble
Description
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine (CPCP) is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 192.25 g/mol and a melting point of 86-87°C. CPCP has a wide range of applications in the fields of organic synthesis and drug discovery.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for its potential as a building block in the synthesis of pharmaceuticals. Its structure suggests it could be useful in creating ligands that might interact with various biological targets, such as enzymes or receptors involved in disease pathways. The cyclopropylmethyl group, in particular, could impart significant steric effects that may enhance binding affinity or specificity .
Agriculture
In the field of agriculture, compounds like 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine could be investigated for their role as precursors in the synthesis of agrochemicals. They might be used to develop new pesticides or herbicides, offering potentially safer or more effective alternatives to existing chemicals .
Material Science
Material scientists might find this compound of interest for the development of novel polymers or coatings. Its amine group could facilitate bonding with other molecules or surfaces, leading to materials with improved properties like increased durability or chemical resistance .
Environmental Science
Environmental scientists could study the compound’s degradation products and their environmental impact. Understanding how it breaks down in various conditions can inform its safe use and disposal, ensuring it doesn’t contribute to pollution or ecological harm .
Biochemistry
In biochemistry, researchers might examine how this compound interacts with biological macromolecules. It could serve as a probe to study enzyme mechanisms or as a fluorescent tag for imaging purposes, given the right functionalization .
Pharmacology
Pharmacologically, the compound could be assessed for its pharmacokinetics and pharmacodynamics. It might be a candidate for drug development, where its absorption, distribution, metabolism, and excretion (ADME) profile would be crucial for its success as a therapeutic agent .
Propriétés
IUPAC Name |
3-[1-(cyclopropylmethyl)pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-5-1-2-10-6-12-13(8-10)7-9-3-4-9/h6,8-9H,1-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDUXOCBAGKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



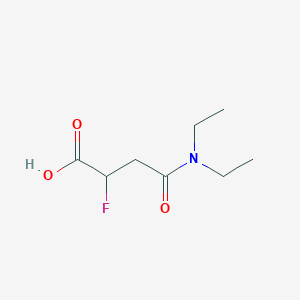

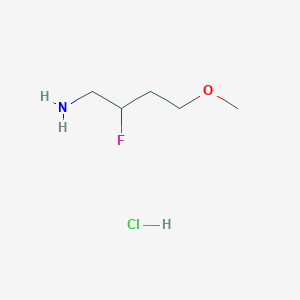
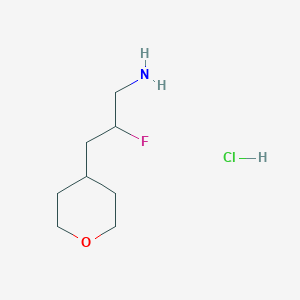
![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)
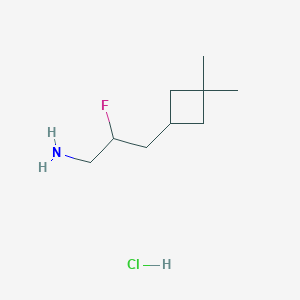
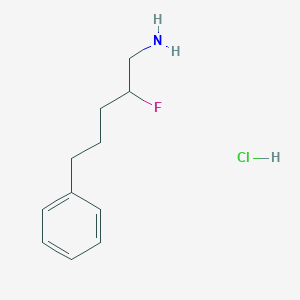
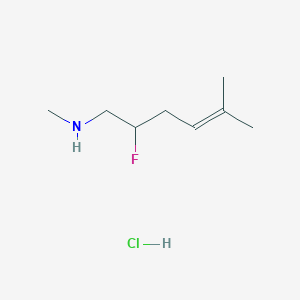
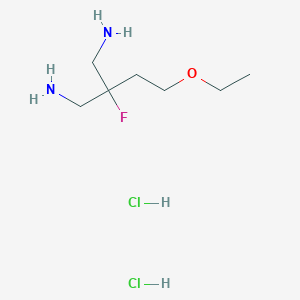
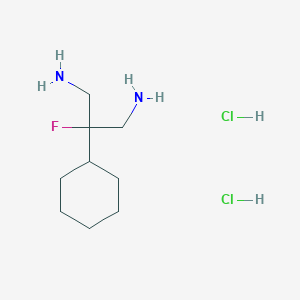
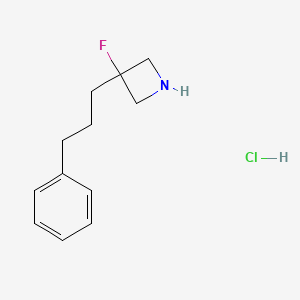
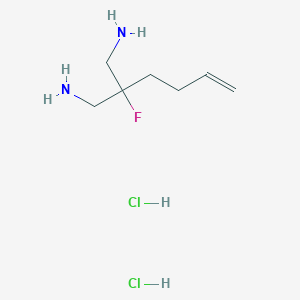

amine hydrochloride](/img/structure/B1484914.png)